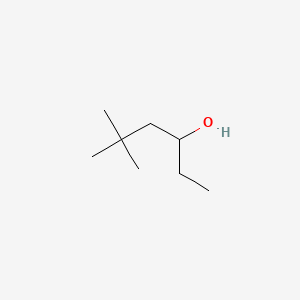
2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide is an organic compound with a unique structure that includes a hydrazine group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide typically involves the reaction of 4-methylpent-4-en-2-one with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpent-4-en-2-one: A precursor in the synthesis of 2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide.
Hydrazine hydrate: Another precursor used in the synthesis.
2-(4-Methylpent-4-en-2-ylidene)hydrazine: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
64615-26-5 |
|---|---|
Molekularformel |
C7H13N3O |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
(4-methylpent-4-en-2-ylideneamino)urea |
InChI |
InChI=1S/C7H13N3O/c1-5(2)4-6(3)9-10-7(8)11/h1,4H2,2-3H3,(H3,8,10,11) |
InChI-Schlüssel |
WVDRUSSQCBCURC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
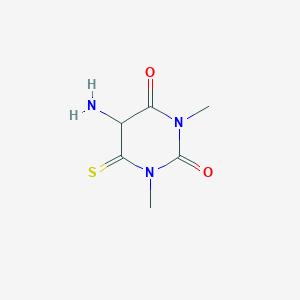
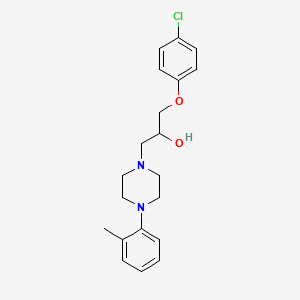
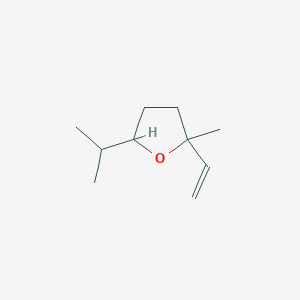
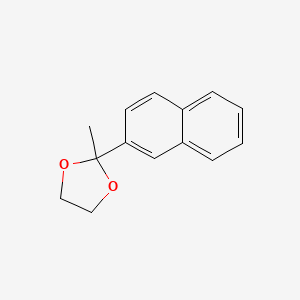
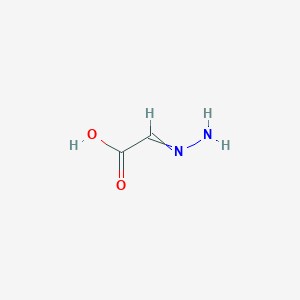
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
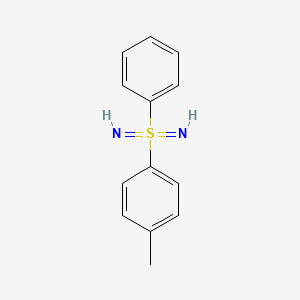

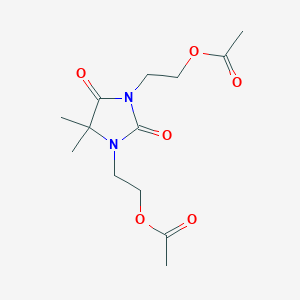
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
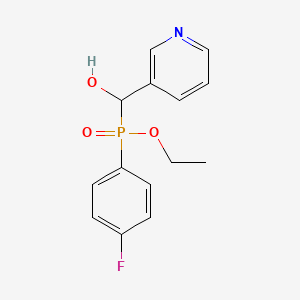
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)
